N-(cyclopropylmethyl)-3-fluoro-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline is an organic compound that features a cyclopropylmethyl group attached to an aniline ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-fluoro-4-methylaniline typically involves the following steps:
Formation of the cyclopropylmethyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the fluorine atom: Fluorination can be carried out using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the cyclopropylmethyl group to the aniline ring: This step often involves nucleophilic substitution reactions where the aniline nitrogen attacks a suitable electrophile, such as a cyclopropylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the cyclopropylmethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, partially reduced intermediates.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-fluoro-4-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-3-fluoroaniline: Lacks the methyl group at the 4-position.
N-(cyclopropylmethyl)-4-methylaniline: Lacks the fluorine atom at the 3-position.
N-(cyclopropylmethyl)-3-chloro-4-methylaniline: Substitutes the fluorine atom with a chlorine atom.
Uniqueness
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline is unique due to the presence of both the fluorine and methyl groups on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-fluoro-4-methylaniline |
InChI |
InChI=1S/C11H14FN/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |
InChI Key |
BLYZQCBILRNZEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.